N-Formylnornicotine-D4
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Overview
Description
N-Formylnornicotine-D4 is a deuterated form of N-Formylnornicotine, a derivative of nornicotine. This compound is primarily used as a research chemical and is valuable in various scientific studies due to its unique properties. The molecular formula of this compound is C10H8D4N2O, and it has a molecular weight of 180.24.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formylnornicotine-D4 can be synthesized through several methods. One common approach involves the formylation of nornicotine using formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Formylnornicotine-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can remove the formyl group, converting it back to nornicotine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Nornicotine.
Substitution: Various substituted nornicotine derivatives.
Scientific Research Applications
N-Formylnornicotine-D4 has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of methods to detect and quantify alkaloid substances.
Biology: Studies on the interaction of nicotine and its derivatives with biological systems often use this compound to understand metabolic pathways and receptor binding.
Medicine: Research on the pharmacological effects of nicotine derivatives includes the use of this compound to study its potential therapeutic effects and toxicity.
Industry: It is used in the development of tobacco products and in the study of tobacco-related compounds.
Mechanism of Action
N-Formylnornicotine-D4 exerts its effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a ligand for these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with nAChRs can affect various molecular pathways, including those involved in cognitive functions and addiction .
Comparison with Similar Compounds
Similar Compounds
Nornicotine: A precursor to N-Formylnornicotine, lacking the formyl group.
Nicotine: The parent compound, which contains a methyl group not present in nornicotine.
Cotinine: A major metabolite of nicotine, structurally similar but with different pharmacological properties.
Uniqueness
N-Formylnornicotine-D4 is unique due to its deuterated form, which makes it valuable in research involving isotopic labeling. This property allows for more precise tracking and analysis in metabolic studies and other scientific applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/i1D,3D,5D,7D |
InChI Key |
GQLSEYOOXBRDFZ-DNZPNURCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C=O)[2H] |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.